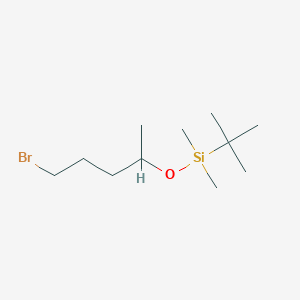
Silane, (4-bromo-1-methylbutoxy)(1,1-dimethylethyl)dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (4-bromo-1-methylbutoxy)(1,1-dimethylethyl)dimethyl-: is an organosilicon compound with the molecular formula C11H25BrOSi. This compound is characterized by the presence of a silane group bonded to a 4-bromo-1-methylbutoxy group and a 1,1-dimethylethyl group. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silane, (4-bromo-1-methylbutoxy)(1,1-dimethylethyl)dimethyl- typically involves the reaction of 4-bromo-1-methylbutanol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: Silane, (4-bromo-1-methylbutoxy)(1,1-dimethylethyl)dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding alkane.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide or potassium tert-butoxide in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution Reactions: Products such as azides, thiols, or ethers.
Oxidation Reactions: Products such as silanols or siloxanes.
Reduction Reactions: Products such as alkanes.
Scientific Research Applications
Chemistry: Silane, (4-bromo-1-methylbutoxy)(1,1-dimethylethyl)dimethyl- is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of functionalized silanes for surface modification and as a reagent in organic synthesis.
Biology: In biological research, this compound is used to modify surfaces of biomaterials to enhance biocompatibility and reduce biofouling. It is also used in the synthesis of silane-based bioconjugates for targeted drug delivery.
Medicine: The compound is explored for its potential in drug delivery systems, particularly in the development of silane-based nanoparticles for controlled release of therapeutic agents.
Industry: In the industrial sector, Silane, (4-bromo-1-methylbutoxy)(1,1-dimethylethyl)dimethyl- is used in the production of coatings, adhesives, and sealants. It is also employed in the manufacture of silicone-based materials and as a coupling agent in composite materials.
Mechanism of Action
The mechanism of action of Silane, (4-bromo-1-methylbutoxy)(1,1-dimethylethyl)dimethyl- involves its ability to form stable covalent bonds with various substrates. The silane group can react with hydroxyl groups on surfaces, forming strong Si-O-Si linkages. This property is exploited in surface modification and adhesion applications. The bromine atom can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Comparison with Similar Compounds
- Silane, (4-bromobutoxy)(1,1-dimethylethyl)dimethyl-
- Silane, (4-chloro-1-methylbutoxy)(1,1-dimethylethyl)dimethyl-
- Silane, (4-iodo-1-methylbutoxy)(1,1-dimethylethyl)dimethyl-
Comparison: Silane, (4-bromo-1-methylbutoxy)(1,1-dimethylethyl)dimethyl- is unique due to the presence of the 4-bromo-1-methylbutoxy group, which imparts specific reactivity and properties. Compared to its chloro and iodo analogs, the bromo compound exhibits different reactivity patterns in substitution and reduction reactions. The choice of halogen affects the compound’s reactivity and the types of products formed in chemical reactions.
Properties
CAS No. |
62957-47-5 |
|---|---|
Molecular Formula |
C11H25BrOSi |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
5-bromopentan-2-yloxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C11H25BrOSi/c1-10(8-7-9-12)13-14(5,6)11(2,3)4/h10H,7-9H2,1-6H3 |
InChI Key |
WWWCUAMWXAAUCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCBr)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















